N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Applications
The research on N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide and its derivatives primarily focuses on synthetic chemistry applications, notably in the development of novel compounds with potential biological activities. These studies involve radical cyclization approaches to generate complex structures, such as spirocyclohexadienones, that are significant in the synthesis of various bioactive molecules. For instance, cyclization of an aryl radical at the ipso position of a p-O-aryl-substituted acetamide or benzamide generates oxindoles or quinolones bearing spirocyclohexadienone rings, which have been applied to formal syntheses of the vasopressin inhibitor SR121463A and aza-galanthamine (Gonzalez-Lopez de Turiso & Curran, 2005).
Anticancer Activity
Studies have also explored the anticancer potential of this compound derivatives. For example, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, a compound related to this compound, demonstrated significant antiproliferative activity against breast cancer cell lines. This compound induces cell cycle arrest and affects cell morphology and migration, highlighting its potential as a targeted therapy for triple-negative breast cancer cells (Leung et al., 2014).
Antitumor Properties
Further research into the structural analogs of this compound has revealed compounds with notable antitumor properties. The synthesis and evaluation of substituted indeno[1,2-b]quinoline-6-carboxamides and related derivatives have shown that specific structural modifications can significantly enhance cytotoxic potency against a range of cancer cell lines. These findings suggest the importance of the quinoline and thienoquinoline scaffolds in the design of new anticancer agents (Chen et al., 2000).
Mechanism of Action
Target of Action
The primary target of N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide is protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .
Mode of Action
This compound interacts with its targets by inhibiting the activity of Pim-1 kinase . This inhibition results in the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 , leading to the induction of apoptosis .
Biochemical Pathways
The compound affects the apoptotic pathway . The down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 trigger the activation of the apoptotic process . This process is initiated by extracellular or intracellular death signals, which induce cell death .
Pharmacokinetics
In silico assessment of ADME properties indicates that this compound is orally bioavailable .
Result of Action
The compound exhibits anti-proliferative activities against several cancer cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The cytotoxic effect is highly selective on cancer cells, with minimal impact on normal human cells .
Properties
IUPAC Name |
N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17(19-14-7-2-1-3-8-14)16-11-13-10-12-6-4-5-9-15(12)20-18(13)22-16/h4-6,9-11,14H,1-3,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIXYDYCKCWUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.